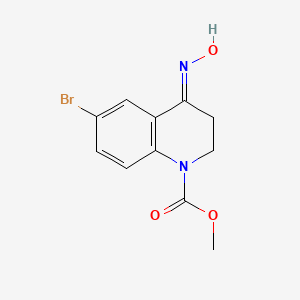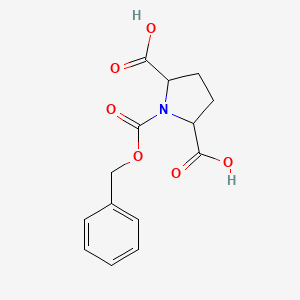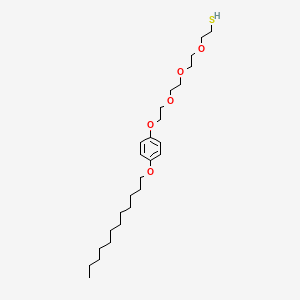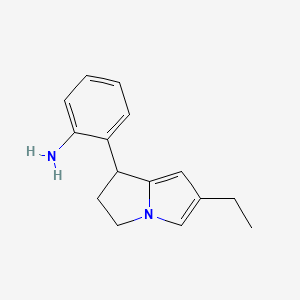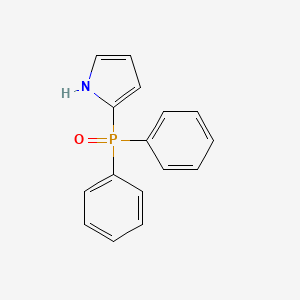
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is a coordination compound with the molecular formula C14H20CuO8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The ligand exchange reactions can occur, where the 3-hydroxy-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under mild heating conditions.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-based compounds.
作用機序
The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to other copper(II) compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
27970-17-8 |
|---|---|
分子式 |
C14H18CuO8 |
分子量 |
377.83 g/mol |
IUPAC名 |
copper;2,4-dioxopentan-3-yl acetate |
InChI |
InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2 |
InChIキー |
GZCZAXBXNPZGGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


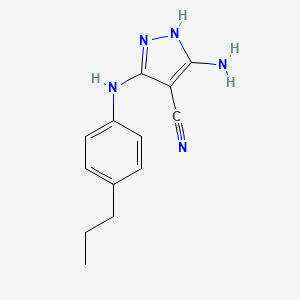
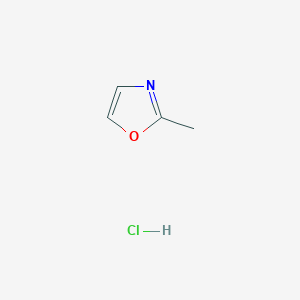
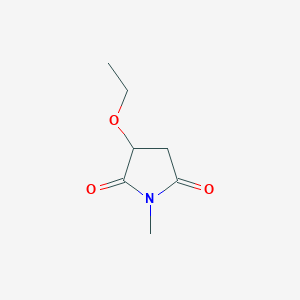

![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
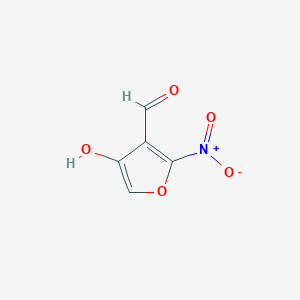
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
